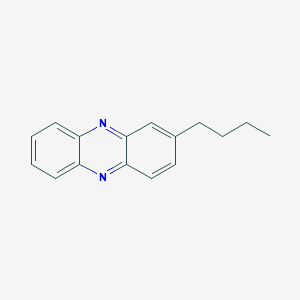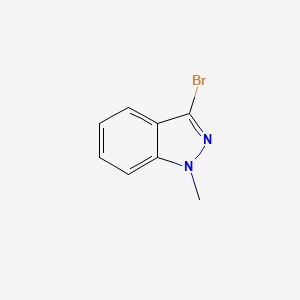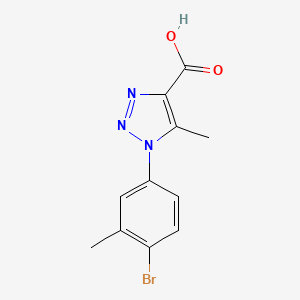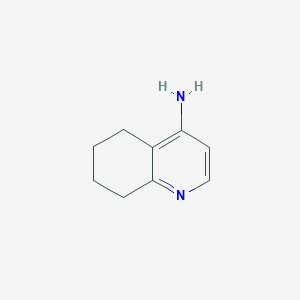
5,6,7,8-Tetrahydroquinolin-4-amine
Vue d'ensemble
Description
5,6,7,8-Tetrahydroquinolin-4-amine is a chemical compound that is part of the tetrahydroquinoline family, which is known for its presence in various natural products and pharmacologically active compounds. The tetrahydroquinoline moiety is a common structural feature in medicinal chemistry due to its partially-saturated bicyclic ring which can be functionalized in multiple ways to create compounds with diverse biological activities .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinolin-4-amine derivatives has been explored through various methods. One approach involves a spontaneous dynamic kinetic resolution in the presence of Candida antarctica Lipase B, which yields a significant amount of the (R)-acetamide derivative from the racemic amine . Another method includes the catalytic hydrogenation of acetamido-substituted quinolines and isoquinolines followed by acetamide hydrolysis, which has been applied to regioselective reduction of quinoline substrates with different substituents . Additionally, a one-pot synthesis method has been developed for trifluoromethyl-containing tetrahydroquinoline derivatives, which are separated into single enantiomers by chiral HPLC . Moreover, substituted tetrahydroquinazolin-2-amine compounds have been synthesized using one-pot multicomponent reactions, which are more efficient than conventional multistep organic reactions .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydroquinolin-4-amine derivatives has been characterized using various spectroscopic techniques. For instance, the synthesized tetrahydroquinazolin-2-amine compounds have been determined and characterized by infrared, nuclear magnetic resonance, mass spectral data, and elemental analysis . The presence of different substituents on the tetrahydroquinoline core can significantly influence the biological activity of these compounds .
Chemical Reactions Analysis
5,6,7,8-Tetrahydroquinolin-4-amine derivatives can undergo a variety of chemical reactions. A domino reaction catalyzed by indium chloride in water has been used to synthesize new tetrahydroquinoline derivatives efficiently, with most cyclization products showing cis selectivity . Anodic cyanation has been employed as a key step in the synthesis of tetrahydroisoquinoline alkaloids, followed by reductive decyanation to deliver C1-substituted alkaloid precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinolin-4-amine derivatives are influenced by their molecular structure. The presence of a partially-saturated bicyclic ring and substituents such as the trifluoromethyl group contribute to the stability and reactivity of these compounds . The synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives have shown that structural modifications can lead to compounds with dopaminomimetic properties and potential antidepressant action9.
Applications De Recherche Scientifique
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVFSRODUXQSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627257 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-4-amine | |
CAS RN |
14807-39-7 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




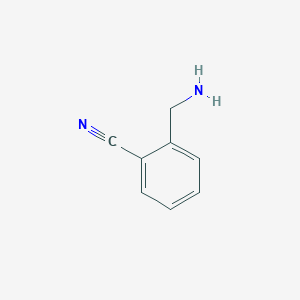
![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)

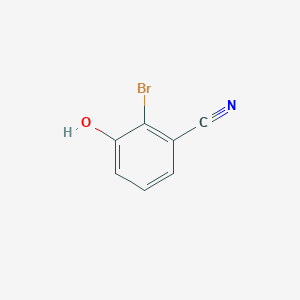




![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)

